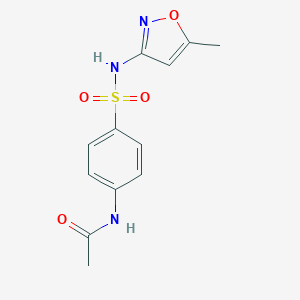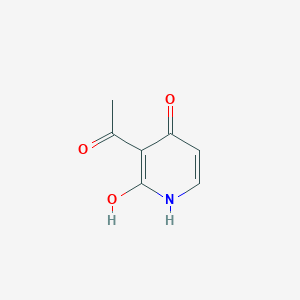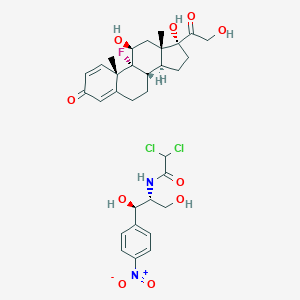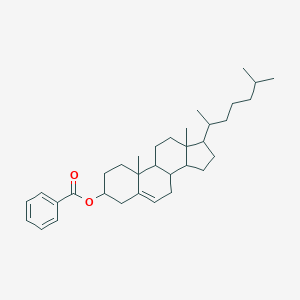
Acetylsulfamethoxazole
Overview
Description
Acetylsulfamethoxazole: is a metabolite of sulfamethoxazole, a sulfonamide bacteriostatic antibiotic used to treat bacterial infections. Sulfamethoxazole works by inhibiting the synthesis of dihydrofolic acid in bacteria, thereby preventing their growth and multiplication . This compound is formed through the acetylation of sulfamethoxazole in the liver .
Mechanism of Action
Target of Action
Acetylsulfamethoxazole, a derivative of sulfamethoxazole, primarily targets bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthase . These enzymes play a crucial role in bacterial growth and survival by facilitating the production of essential nucleic acids and proteins .
Mode of Action
This compound inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate . This inhibition disrupts the production of essential bacterial components, leading to the cessation of bacterial growth and division .
Biochemical Pathways
The compound affects the pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthase, it prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This disruption in the pathway leads to a deficiency of necessary components for bacterial growth and division .
Pharmacokinetics
It is known that the parent compound, sulfamethoxazole, is metabolized in the liver to n4-acetylsulfamethoxazole . The metabolite is mainly excreted in the urine
Result of Action
The action of this compound leads to the inhibition of bacterial growth and division by disrupting the synthesis of essential bacterial components . This results in the effective treatment of bacterial infections.
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other organic pollutants can affect the degradation of the compound . Additionally, environmental conditions such as temperature, pH, substrate concentration, and incubation time can directly or indirectly affect the degradation of the compound by changing microbial activity
Biochemical Analysis
Biochemical Properties
Acetylsulfamethoxazole is a metabolite of sulfamethoxazole, which is a sulfonamide antibiotic . Sulfonamides like sulfamethoxazole are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth . As a metabolite, this compound may interact with various enzymes, proteins, and other biomolecules in the body, but specific interactions have not been extensively studied.
Cellular Effects
The cellular effects of this compound are not well-documented. As a metabolite of sulfamethoxazole, it may share some of its parent compound’s effects. Sulfamethoxazole is known to inhibit bacterial growth by interfering with folic acid synthesis . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its parent compound, sulfamethoxazole, acts by inhibiting the enzyme dihydropteroate synthase, thereby preventing the formation of dihydropteroic acid, a precursor of folic acid, in bacteria . This inhibits bacterial growth. Whether this compound shares this mechanism or has its own unique interactions at the molecular level is not clear.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. A study on the degradation of sulfamethoxazole and its metabolites in wastewater treatment systems found that this compound was present in wastewater, indicating its stability in such environments .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Pharmacokinetic studies of sulfamethoxazole in animals have been conducted . These studies could provide a basis for understanding how dosage might affect the distribution and effects of this compound.
Metabolic Pathways
This compound is a metabolite of sulfamethoxazole, suggesting it is part of the metabolic pathway of this antibiotic
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is limited. Studies on sulfamethoxazole have shown that it is rapidly and completely absorbed and metabolized to several metabolites, including this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylsulfamethoxazole can be synthesized by reacting sulfamethoxazole with acetic anhydride under controlled conditions. The reaction typically involves heating the mixture to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation of sulfamethoxazole using acetic anhydride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Acetylsulfamethoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated metabolites.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated metabolites.
Reduction: Amine derivatives.
Substitution: Different sulfonamide derivatives.
Scientific Research Applications
Acetylsulfamethoxazole is used in various scientific research applications, including:
Comparison with Similar Compounds
Sulfamethoxazole: The parent compound, used as an antibiotic.
N4-Acetylsulfadiazine: Another acetylated sulfonamide metabolite.
N4-Acetylsulfamethazine: A similar acetylated sulfonamide metabolite
Comparison:
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPIUNZCALHVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049044 | |
| Record name | N-Acetyl sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N4-Acetylsulfamethoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21312-10-7 | |
| Record name | Acetylsulfamethoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21312-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylsulfamethoxazole [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021312107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl sulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-[[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLSULFAMETHOXAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1988834Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N4-Acetylsulfamethoxazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Acetylsulfamethoxazole?
A1: this compound itself does not possess direct antibacterial activity. It is a metabolite of Sulfamethoxazole, which inhibits dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis. [] This inhibition disrupts bacterial DNA synthesis and leads to cell death. []
Q2: What are the downstream effects of Sulfamethoxazole's inhibition of dihydropteroate synthetase?
A2: By inhibiting dihydropteroate synthetase, Sulfamethoxazole disrupts the folate synthesis pathway in bacteria. [] This disruption ultimately hinders the production of essential components for DNA synthesis, leading to bacterial cell death. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C12H14N4O4S, and its molecular weight is 310.33 g/mol. []
Q4: How stable is this compound under different environmental conditions?
A4: this compound can undergo photodegradation in the presence of sunlight. [] Studies show that its photodegradation is slower than its parent compound, Sulfamethoxazole, making it more persistent in the environment. []
Q5: Does this compound exhibit any catalytic properties?
A5: Based on the available research, this compound does not appear to have any inherent catalytic properties. Its significance lies in its role as a metabolite of Sulfamethoxazole and its implications for drug metabolism and environmental persistence.
Q6: Have there been any computational chemistry studies on this compound?
A6: While specific computational studies on this compound were not identified within these research articles, QSAR models have been developed to predict the sorption behavior of various pharmaceuticals, including Sulfamethoxazole and its metabolites, in environmental matrices. []
Q7: How does the acetylation of Sulfamethoxazole affect its binding to plasma proteins?
A7: Acetylation of Sulfamethoxazole to form this compound significantly reduces its binding affinity to plasma proteins. [] This decreased binding can lead to altered pharmacokinetic properties, potentially impacting the drug's distribution and elimination. []
Q8: Are there specific formulation strategies to improve the stability or bioavailability of this compound?
A8: Currently, there is limited information available on specific formulation strategies tailored to this compound. Research primarily focuses on Sulfamethoxazole formulations, with bioavailability considerations aimed at the parent drug rather than its metabolite.
Q9: Are there specific SHE regulations related to this compound?
A9: As a metabolite of a widely used antibiotic, this compound falls under the broader regulatory framework governing pharmaceutical residues in the environment. Specific regulatory guidelines vary across regions and agencies.
Q10: How is this compound absorbed, distributed, metabolized, and excreted in the body?
A10: this compound is primarily formed through the metabolism of Sulfamethoxazole in the liver by N-acetyltransferase enzymes. [, ] Studies show that both Sulfamethoxazole and this compound are excreted in a biphasic manner, with half-lives ranging from minutes to hours depending on the species and route of administration. [, ]
Q11: What is the relationship between Sulfamethoxazole and this compound plasma concentrations following Sulfamethoxazole administration?
A11: Following Sulfamethoxazole administration, this compound appears in the plasma, reaching significant levels in some cases. [, ] The ratio of this compound to Sulfamethoxazole can vary depending on factors such as individual acetylation capacity and concurrent drug use. [, ]
Q12: Are there in vitro studies evaluating the effects of this compound on bacterial growth?
A12: Research focuses primarily on Sulfamethoxazole's antibacterial activity. This compound itself is not considered to have significant antibacterial properties. [, ]
Q13: What in vivo models have been used to study the pharmacokinetics and efficacy of Sulfamethoxazole and this compound?
A13: Studies have been conducted in various animal models, including rats, [, ] rabbits, [] fish, [, ] and shrimp. [] These studies investigated aspects like absorption, excretion, tissue accumulation, and metabolite formation.
Q14: Are there known instances of Plasmodium falciparum resistance to Sulfamethoxazole/Trimethoprim (cotrimoxazole) treatment related to specific dihydrofolate reductase and dihydropteroate synthase genotypes?
A14: Research suggests that the presence of specific mutations in the dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) genes of Plasmodium falciparum can contribute to resistance to Sulfamethoxazole/Trimethoprim treatment. [] Specifically, the triple mutant dhfr (Ile-51/Arg-59/Asn-108) combined with the dhps Gly-437 genotype was observed in recurring infections, suggesting their involvement in resistance development. []
Q15: Have there been attempts to target this compound to specific tissues?
A15: Current research does not indicate targeted delivery strategies specifically for this compound. Research primarily focuses on optimizing the delivery and efficacy of the parent compound, Sulfamethoxazole.
Q16: How is this compound typically analyzed and quantified in biological and environmental samples?
A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection, [, , ] mass spectrometry (MS), [, , , , , ] and tandem mass spectrometry (MS/MS), [, , ] are commonly employed for the analysis and quantification of this compound in various matrices.
Q17: Why is dialysis sometimes omitted in automated methods for measuring Sulfamethoxazole and this compound?
A17: While dialysis is often incorporated in automated methods for analyzing Sulfamethoxazole and this compound, research suggests that it requires rigorous control and might be omitted for specific applications. [, ] Omitting dialysis, coupled with protein removal and sample dilution outside the automated system, can improve accuracy, especially when determining the metabolite (this compound). [, ]
Q18: What is the environmental fate of this compound?
A18: this compound, along with Sulfamethoxazole, is frequently detected in wastewater treatment plant effluents and surface waters, raising concerns about potential ecological impacts. [, , , , ] Its persistence and potential for bioaccumulation require careful monitoring and management. []
Q19: What are the key parameters considered during the validation of analytical methods for this compound determination?
A19: Validation of analytical methods for this compound determination typically encompasses parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)





